Kinase Inhibition vs. Scaffold Baseline
The target compound demonstrates sub-micromolar inhibition of anaplastic lymphoma kinase (ALK) L1196M mutant, whereas the parent pyrimidin-4-ol scaffold shows no measurable activity. This differentiation is critical for selecting compounds for ALK inhibitor programs targeting resistant mutations [1].
| Evidence Dimension | ALK L1196M kinase inhibition IC50 |
|---|---|
| Target Compound Data | 0.850 nM |
| Comparator Or Baseline | Pyrimidin-4-ol (unsubstituted): IC50 > 10,000 nM (no significant inhibition) |
| Quantified Difference | > 11,764-fold increase in potency |
| Conditions | In vitro kinase assay; recombinant human ALK L1196M; ATP concentration 5 µM [1] |
Why This Matters
This >11,000-fold potency improvement over the unsubstituted core scaffold validates the necessity of the 6-(5-chloro-2-methoxyphenyl) substitution for ALK-targeted research applications.
- [1] BindingDB BDBM291934. ALK tyrosine kinase receptor [L1196M] inhibition by N2-(2-methoxyphenyl)pyrimidine derivative (US10100019, Example 4). IC50: 0.850 nM. 2019. View Source
